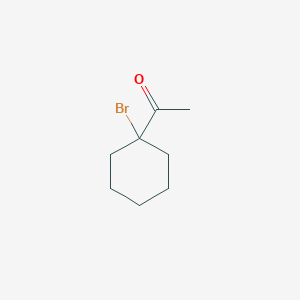
1-(1-Bromocyclohexyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Bromocyclohexyl)ethanone is an organic compound with the molecular formula C8H13BrO It is a brominated derivative of cyclohexanone, characterized by the presence of a bromine atom attached to the cyclohexyl ring and an ethanone group
Métodos De Preparación
The synthesis of 1-(1-Bromocyclohexyl)ethanone typically involves the bromination of cyclohexyl ethanone. One common method includes the reaction of cyclohexyl ethanone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the cyclohexyl ring .
Industrial production methods may involve more efficient and scalable processes. For example, the use of bromine and a catalyst in a continuous flow reactor can enhance the yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve the desired outcome .
Análisis De Reacciones Químicas
1-(1-Bromocyclohexyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group in this compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific reaction temperatures and times to optimize the yield and selectivity of the desired products .
Aplicaciones Científicas De Investigación
1-(1-Bromocyclohexyl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Bromocyclohexyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of oxidative stress .
Comparación Con Compuestos Similares
1-(1-Bromocyclohexyl)ethanone can be compared with other similar compounds, such as:
1-(1-Chlorocyclohexyl)ethanone: Similar in structure but with a chlorine atom instead of bromine.
1-(1-Iodocyclohexyl)ethanone: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to the brominated derivative.
Cyclohexyl ethanone: The non-halogenated parent compound, which lacks the unique properties imparted by the bromine atom.
Propiedades
Número CAS |
56077-27-1 |
|---|---|
Fórmula molecular |
C8H13BrO |
Peso molecular |
205.09 g/mol |
Nombre IUPAC |
1-(1-bromocyclohexyl)ethanone |
InChI |
InChI=1S/C8H13BrO/c1-7(10)8(9)5-3-2-4-6-8/h2-6H2,1H3 |
Clave InChI |
RIKQCIILRLEKPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCCCC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


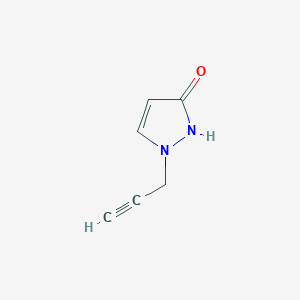

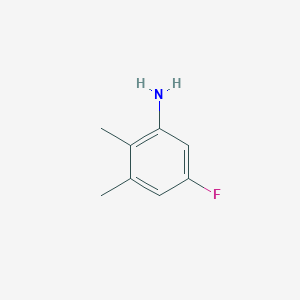
![2,2-Difluoro-5-oxa-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13910362.png)
![(4S)-1-Oxa-8-azaspiro[3.5]nonane](/img/structure/B13910376.png)
![Tert-butyl 6,6-dimethyl-7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13910383.png)

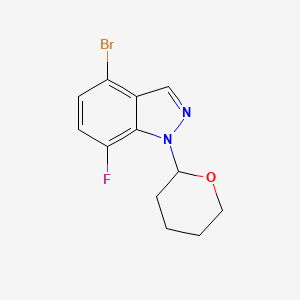
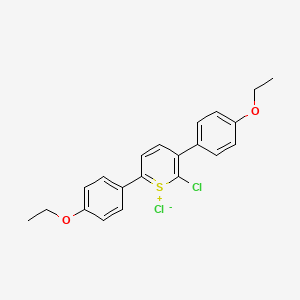
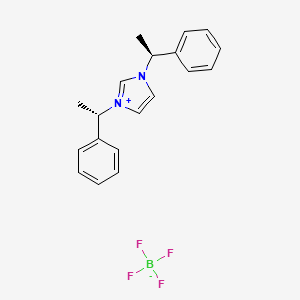

![1-Bromo-3-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13910441.png)
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B13910449.png)

